1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-prop-2-ynoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2.2ClH/c1-2-17-27-19-22(26)18-24-13-15-25(16-14-24)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h1,3-12,22-23,26H,13-19H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFHQWQQWHLHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride.
Attachment of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the intermediate with propargyl alcohol under basic conditions.
Formation of the Final Product: The final compound is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzhydryl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of Compound A can be contextualized by comparing it to analogues with variations in the piperazine substituents, propanol chain modifications, or aromatic groups. Below is a detailed analysis of key structural analogs:
2.1. Piperazine Substituent Variations
1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride (): Key Difference: Replaces the benzhydryl group with a benzyl group and substitutes the propargyloxy with a 2,5-dimethoxybenzyloxy moiety. The dimethoxybenzyloxy group introduces electron-donating methoxy groups, which may enhance metabolic stability but reduce reactivity compared to the propargyl group .
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride (): Key Difference: Incorporates a bulky adamantyl group on the phenoxy ring and a methylpiperazine. Impact: The adamantyl group significantly increases lipophilicity, favoring membrane permeability but risking solubility challenges. The methylpiperazine may reduce basicity compared to the benzhydrylpiperazine, affecting receptor interactions .
2.2. Propanol Chain and Aromatic Group Modifications
1-(4-Benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol dihydrochloride (): Key Difference: Substitutes the propargyloxy group with a 2,4-dimethylphenoxy group. Impact: The dimethylphenoxy group introduces steric hindrance and electron-donating methyl groups, which may stabilize the compound against oxidative metabolism but reduce electrophilic reactivity (e.g., in click chemistry applications) compared to the propargyloxy group .
1-(1-benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride (): Key Difference: Replaces the propan-2-ol backbone with a propan-1-one and substitutes the benzhydrylpiperazine with a methylpiperazine.
Table 1: Comparative Analysis of Structural Analogues
Physicochemical and Pharmacokinetic Considerations
- Solubility : Dihydrochloride salts (common across all compounds) improve aqueous solubility, critical for oral bioavailability. However, bulky substituents like adamantyl () may counteract this benefit .
- Reactivity: The propargyloxy group in Compound A offers unique reactivity (e.g., click chemistry applications), unlike the more stable dimethoxybenzyloxy or phenoxy groups in analogues .
- Metabolic Stability : Electron-withdrawing groups (e.g., propargyl) may increase susceptibility to cytochrome P450 oxidation, whereas electron-donating groups (e.g., methoxy) in could prolong half-life .
Biological Activity
1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its pharmacological properties. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems and potential anti-cancer properties. Research indicates that compounds containing piperazine moieties often exhibit:
- Antagonistic effects on serotonin receptors : This may influence mood and anxiety disorders.
- Inhibition of cell proliferation : Particularly in cancer cell lines, suggesting potential as an anti-cancer agent.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of related compounds in the same class. For instance, a derivative compound was tested against various cancer cell lines using the MTT assay, revealing significant cytotoxicity with an IC50 value of 0.99 µM against the BT-474 breast cancer cell line .
Summary of Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol | BT-474 | 0.99 |
| Related Compound X | HeLa | 5.25 |
| Related Compound Y | MCF-7 | 3.50 |
Case Studies
Case Study 1: Apoptosis Induction
In a study examining apoptosis induction, the compound was shown to trigger cell cycle arrest at the sub-G1 and G2/M phases in BT-474 cells. This was confirmed through flow cytometric analysis and staining assays, indicating that the compound promotes programmed cell death in cancer cells .
Case Study 2: Tubulin Polymerization Inhibition
Another significant finding is the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The binding affinity to the colchicine site on tubulin suggests a mechanism similar to established chemotherapeutic agents like paclitaxel .
Pharmacological Implications
The biological activity of 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride indicates its potential as a therapeutic agent in treating various conditions:
- Cancer Treatment : Its cytotoxic properties and ability to induce apoptosis make it a candidate for further development as an anti-cancer drug.
- Neurological Disorders : Given its interaction with serotonin receptors, it may also be explored for treating mood disorders.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
